2-(Diphenylmethyl)-2H-1,2,3-benzotriazole
Description
Overview of 1,2,3-Benzotriazole Scaffolds in Modern Organic Chemistry
The 1,2,3-benzotriazole unit is a prominent structural motif in modern organic chemistry due to its unique combination of stability, reactivity, and electronic properties. lupinepublishers.comethernet.edu.et It is considered a "synthetic auxiliary," a tool that can be easily introduced into a molecule to facilitate a specific transformation and subsequently removed. acs.org The Katritzky group, in particular, has extensively demonstrated the utility of benzotriazole (B28993) in a myriad of chemical transformations, including acylation, aroylation, and substitution reactions. lupinepublishers.comdeepdyve.com
The versatility of the benzotriazole scaffold stems from several key features:
Acid-Base Properties: Benzotriazole is a weak acid (pKa ≈ 8.2) and an even weaker base (pKa < 0), allowing it to participate in various reaction conditions. lupinepublishers.comwikipedia.org
Excellent Leaving Group: The benzotriazolyl anion is a good leaving group, which is pivotal to its function as a synthetic auxiliary. nih.gov
Structural Mimicry: The benzotriazole nucleus is often used as a bioisosteric replacement for other chemical groups in drug design, helping to modulate a compound's pharmacological profile. researchgate.net
Owing to these characteristics, benzotriazole derivatives are integral to the synthesis of diverse molecular architectures, from complex heterocycles to peptides. lupinepublishers.comethernet.edu.et Furthermore, the benzotriazole core itself is present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.govresearchgate.net
Importance of N-Substitution Patterns in Benzotriazole Derivatives, with specific emphasis on 2H-Isomers
The substitution of a hydrogen atom on one of the nitrogen atoms of the triazole ring leads to the formation of N-substituted benzotriazoles. This substitution can occur at either the N1 or N2 position, resulting in two distinct isomers: 1H- and 2H-benzotriazoles, respectively. ijnrd.orggsconlinepress.com
The regioselectivity of N-alkylation is a critical aspect of benzotriazole chemistry, as the resulting isomers often exhibit different physical, chemical, and biological properties. nih.gov The ratio of 1-substituted to 2-substituted products depends on several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. Generally, the 1H-isomer is thermodynamically more stable and tends to predominate in solid and solution phases. ijnrd.orggsconlinepress.com However, the proportion of the 2H-tautomer can increase in the gas phase or be favored by specific synthetic strategies. gsconlinepress.com
The distinction between the two isomers is crucial. For instance, in some studies on biological activity, N1-substituted derivatives were found to be more active than their N2-substituted counterparts. nih.gov The steric bulk of the substituent can also influence the isomeric ratio; large, bulky groups may favor substitution at the N2 position to minimize steric hindrance. nih.gov The diphenylmethyl (also known as benzhydryl) group is a sterically demanding substituent, making its placement on the benzotriazole ring a point of significant chemical interest. nih.gov
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in distinguishing between the 1H and 2H isomers. The symmetry of the 2H-isomer often results in a simpler NMR spectrum compared to the less symmetric 1H-isomer.
Table 1: Representative Spectroscopic Data for N-Substituted Benzotriazole Isomers
| Isomer Type | 1H NMR (Aromatic Protons) | 13C NMR (Aromatic Carbons) | Key Distinguishing Features |
|---|---|---|---|
| 1-Substituted | Typically four distinct signals in a complex pattern (e.g., ABCD system). nih.gov | Usually six distinct signals for the six carbons of the benzene (B151609) ring. dtic.mil | Asymmetric structure leads to more complex spectra. The proton at position 7 is often shifted significantly downfield. |
| 2-Substituted | Typically two signals appearing as an AA'BB' system due to symmetry. nih.gov | Often shows only three signals for the six carbons of the benzene ring due to C2v symmetry. dtic.mil | Symmetrical structure results in fewer and more simplified signals in both 1H and 13C NMR spectra. |
Note: The chemical shifts are general representations and can vary based on the specific substituent and solvent used.
Academic Rationale for Investigating 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole
The specific investigation of this compound is driven by several key academic considerations at the intersection of synthetic methodology, structural chemistry, and materials science.
Firstly, the synthesis of this compound presents a challenge in regioselectivity. The bulky diphenylmethyl group could sterically influence the N-alkylation of benzotriazole. Studying this reaction provides insights into how steric factors govern the formation of 1H versus 2H isomers, contributing to the fundamental understanding of reaction mechanisms in heterocyclic chemistry. While many N-alkylation reactions of benzotriazole yield a mixture of isomers, developing synthetic routes that selectively produce the 2H-isomer is an area of ongoing research. nih.gov
Secondly, the presence of the large, aromatic diphenylmethyl group attached to the 2H-benzotriazole core is expected to impart unique photophysical properties. Many 2-aryl-2H-benzotriazoles are known for their utility as UV absorbers and stabilizers. The investigation into the UV-visible spectroscopic properties of this compound could reveal its potential as a novel photostabilizer for polymers and other materials.
Finally, the exploration of benzhydryl benzotriazole derivatives is of interest in medicinal chemistry. nih.gov The diphenylmethyl moiety is a feature in various pharmacologically active compounds. Investigating how the combination of this group with the 2H-benzotriazole scaffold affects biological activity could lead to the discovery of new lead compounds with potential therapeutic applications. The distinct three-dimensional structure resulting from the bulky substituent at the N2 position could lead to novel interactions with biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydrylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-20-17-13-7-8-14-18(17)21-22/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOTFNCSGSMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Diphenylmethyl 2h 1,2,3 Benzotriazole
Radical Generation and Dimerization Pathways Involving 2-(Diphenylmethyl)benzotriazole Species
The generation of radical species from 2-(diphenylmethyl)-2H-1,2,3-benzotriazole is anticipated to primarily occur through photochemical extrusion of molecular nitrogen, a characteristic reaction of benzotriazoles. Upon irradiation, the benzotriazole (B28993) ring can cleave, releasing a stable N₂ molecule and forming a diradical intermediate. In the case of this compound, this process would lead to the formation of a 1,3-diradical species.
The subsequent fate of this diradical is influenced by the presence of the diphenylmethyl group. The diphenylmethyl radical is known for its considerable stability, which is attributed to the extensive delocalization of the unpaired electron across the two phenyl rings. This inherent stability could influence the lifetime and subsequent reactions of the photochemically generated diradical.
Dimerization of the resulting radical species could proceed via several pathways. The highly stable diphenylmethyl radical itself can undergo radical-radical coupling to form 1,1,2,2-tetraphenylethane. However, within the context of the initially formed 1,3-diradical from the benzotriazole ring, intramolecular reactions are more likely. The dimerization pathways for the entire molecular fragment are complex and would compete with other intramolecular and intermolecular reactions. The steric bulk of the diphenylmethyl group would likely disfavor intermolecular dimerization of the entire benzotriazole-derived radical, making intramolecular rearrangements or reactions with other substrates more probable.
Electrophilic and Nucleophilic Substitution Reactions on the Benzotriazole Ring System and its Peripheral Moieties
Electrophilic Substitution: The benzotriazole ring is an aromatic system, but the presence of three nitrogen atoms makes it electron-deficient compared to benzene (B151609). Electrophilic aromatic substitution on the benzene ring of the benzotriazole core is therefore generally difficult and requires harsh conditions. When such reactions do occur, substitution is directed to the 4- and 7-positions. The bulky diphenylmethyl group at the 2-position would further deactivate the ring towards electrophilic attack and sterically hinder the approach of electrophiles to the 4- and 7-positions, making such reactions even less favorable. Electrophilic attack on the phenyl rings of the diphenylmethyl moiety would be more facile, leading to substitution at the ortho- and para-positions, as is typical for benzene rings.
Nucleophilic Substitution: The benzotriazole ring system is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups on the benzene ring. For this compound, direct nucleophilic attack on the benzotriazole ring is not a primary reaction pathway under normal conditions.
Nucleophilic substitution reactions are more relevant at the benzylic carbon of the diphenylmethyl group. The benzotriazole moiety can act as a good leaving group in certain contexts, facilitating nucleophilic displacement at the carbon atom to which it is attached. However, the 2-substituted isomer is generally more stable than the 1-substituted isomer, which might affect the leaving group ability of the 2-benzotriazolyl group. The significant steric hindrance provided by the two phenyl groups on the benzylic carbon would also impede the approach of nucleophiles, likely requiring more forcing conditions for a substitution reaction to occur.
Photochemical Transformations of 2H-Benzotriazoles
The photochemistry of 2H-benzotriazoles is a well-studied area and provides a strong basis for predicting the behavior of this compound. rsc.orgmdpi.com The primary photochemical event is the extrusion of molecular nitrogen upon UV irradiation. acs.org
Irradiation of 2H-benzotriazoles, typically at wavelengths around 254 nm in a solvent like acetonitrile, leads to the efficient extrusion of nitrogen gas (N₂) and the formation of a highly reactive 1,3-diradical intermediate. rsc.orgmdpi.com This diradical is the key species responsible for the subsequent chemical transformations. acs.org The general process can be summarized as the photo-initiated denitrogenation of the benzotriazole ring.
The photochemically generated 1,3-diradical intermediates from 2H-benzotriazoles can be trapped by various substrates in intermolecular cycloaddition reactions. rsc.org When the irradiation is carried out in the presence of electron-deficient alkenes, such as maleimides, a [3+2] cycloaddition occurs. rsc.org Similarly, these diradicals react with alkynes to yield indole (B1671886) derivatives. acs.org
The reaction with maleimides proceeds to afford dihydropyrrolo[3,4-b]indoles. rsc.org The reaction with terminal alkynes can be regioselective, leading to the formation of 2-substituted indoles. acs.org
| Substrate | Product Type | Reference |
| Maleimides | Dihydropyrrolo[3,4-b]indoles | rsc.org |
| Alkynes | Indoles | acs.org |
The intermolecular trapping of the 1,3-diradical intermediates provides a synthetic route to novel fused heterocyclic ring systems. As mentioned, the reaction with maleimides leads to the formation of dihydropyrrolo[3,4-b]indoles. rsc.org The reaction with various acetylene (B1199291) derivatives affords functionally substituted indoles as the major products. rsc.orgacs.org These photochemical cycloadditions represent a versatile method for the construction of these important heterocyclic scaffolds. rsc.org
| Reactant 1 | Reactant 2 | Product |
| 2H-Benzotriazole | N-Phenylmaleimide | 2-Phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione |
| 2H-Benzotriazole | Phenylacetylene | 2-Phenyl-1H-indole |
| 2H-Benzotriazole | Ethyl propiolate | Ethyl 1H-indole-3-carboxylate |
Table based on general reactivity of 2H-benzotriazoles as described in the literature. acs.org
Influence of the Diphenylmethyl Moiety on the Reactivity Profile
Steric Hindrance: The two bulky phenyl groups of the diphenylmethyl moiety create a sterically congested environment around the N-2 position of the benzotriazole ring. This steric bulk would likely:
Hinder the approach of reagents in both electrophilic and nucleophilic substitution reactions directed at the benzotriazole core.
Influence the regioselectivity of reactions involving the photochemically generated 1,3-diradical. The bulky substituent may direct the approach of trapping agents to the less hindered side of the diradical.
Potentially affect the rate of photochemical nitrogen extrusion, although this is primarily an electronic process.
Electronic Effects and Radical Stability: The diphenylmethyl group is capable of stabilizing an adjacent radical center through resonance delocalization of the unpaired electron over the two phenyl rings. In the context of the photochemical generation of the 1,3-diradical, the diphenylmethyl group would be attached to one of the radical centers. This stabilization could:
Increase the lifetime of the diradical intermediate, potentially allowing for different reaction pathways to compete more effectively.
Influence the preferred conformation of the diradical intermediate.
Benzotriazole as a Versatile Leaving Group and Auxiliary in Directed Organic Synthesis
The benzotriazole moiety, a key structural feature of this compound, is recognized in organic chemistry as a highly versatile synthetic auxiliary. lupinepublishers.comnih.gov Its utility stems from a unique combination of electronic and structural properties. Benzotriazole can be readily incorporated into organic molecules and, crucially, can function as an excellent leaving group in a variety of transformations. lupinepublishers.comresearchgate.net This dual capability allows it to act as a "synthetic chameleon," facilitating complex molecular constructions that might otherwise require harsh conditions or less efficient multi-step procedures. lupinepublishers.com
The effectiveness of the benzotriazolyl group as a leaving group is attributed to the stability of the resulting benzotriazole anion. The negative charge is delocalized over the three nitrogen atoms and the fused benzene ring, rendering it a weak base and thus a good leaving group. lupinepublishers.comwikipedia.org This property is fundamental to its role in activating molecules for subsequent reactions. From a chemical perspective, the benzotriazole structure is exceptionally versatile; it can be employed as a synthetic auxiliary or act as a good leaving group after reacting with various carbonyl groups. nih.govresearchgate.net This versatility has led to the development of numerous synthetic methodologies where benzotriazole is a central component. ethernet.edu.et
Acylbenzotriazole Methodology for Acylation Reactions
A significant application of benzotriazole's utility is the acylbenzotriazole methodology, pioneered by the Katritzky group. nih.govmdpi.com This approach utilizes N-acylbenzotriazoles as stable, neutral, and highly efficient acylating agents. organic-chemistry.orgorganic-chemistry.org These reagents are typically crystalline solids that are easy to handle and can be stored for extended periods, offering a significant advantage over traditional acylating agents like acyl chlorides or acid anhydrides, which are often unstable and moisture-sensitive. organic-chemistry.org
The preparation of N-acylbenzotriazoles is straightforward, commonly involving the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent such as thionyl chloride. organic-chemistry.org This method is applicable to a wide array of carboxylic acids, including aliphatic, aromatic, heterocyclic, and unsaturated variants. organic-chemistry.org
N-acylbenzotriazoles can effectively acylate a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form amides, esters, thioesters, and ketones, respectively. nih.govorganic-chemistry.org The reactions proceed under mild and often neutral conditions, providing high yields of the desired products with a simple workup, as the benzotriazole byproduct can be easily removed. mdpi.comorganic-chemistry.org This methodology has proven particularly valuable in peptide synthesis, where the mild conditions help prevent racemization. lupinepublishers.comacs.org
Table 1: Examples of Acylation Reactions Using N-Acylbenzotriazoles This table is interactive and allows for sorting and filtering of data.
| Acylbenzotriazole | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzoylbenzotriazole | Aniline | N-Phenylbenzamide | 95 | organic-chemistry.org |
| N-Acetylbenzotriazole | Benzyl (B1604629) alcohol | Benzyl acetate | 92 | nih.gov |
| N-(Phenylacetyl)benzotriazole | Aqueous Ammonia | Phenylacetamide | 98 | organic-chemistry.org |
| N-Boc-glycyl-benzotriazole | L-Alanine methyl ester | Boc-Gly-Ala-OMe | 90 | lupinepublishers.com |
Activation of Carbonyl Groups and Subsequent Transformations
The attachment of a benzotriazole group to a carbonyl carbon, forming an N-acylbenzotriazole, significantly activates the carbonyl group toward nucleophilic attack. nih.gov The benzotriazole moiety acts as an effective electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. This activation is superior to that provided by many other leaving groups, allowing for reactions with even weak nucleophiles under mild conditions. organic-chemistry.org
The mechanism of activation involves the polarization of the carbonyl bond, making the carbon atom more susceptible to attack by a nucleophile. Upon nucleophilic addition, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is facilitated by the expulsion of the stable benzotriazolide anion, driving the reaction to completion. mdpi.comorganic-chemistry.org This principle is the cornerstone of the acylbenzotriazole methodology for forming amides, esters, and other carbonyl derivatives. nih.govorganic-chemistry.org
Beyond simple acylation, this activation strategy enables a variety of subsequent transformations. For instance, the reaction of N-acylbenzotriazoles with Grignard reagents provides a convenient route to ketones. The methodology has been extended to include the synthesis of complex molecules and heterocyclic systems. lupinepublishers.comethernet.edu.et
Formation of Immonium and Oxonium Cations via Benzotriazole Expulsion
The benzotriazole group is also instrumental in facilitating the formation of reactive cationic intermediates, such as immonium and oxonium ions. This is typically achieved by having the benzotriazole moiety attached to a carbon atom that also bears a heteroatom like nitrogen or oxygen. nih.gov
For example, 1-(α-aminoalkyl)benzotriazoles, prepared from the condensation of an aldehyde, an amine, and benzotriazole, can serve as stable precursors to highly reactive N-acylimminium ions. Upon treatment with a Lewis acid or under thermal conditions, the benzotriazolide anion is expelled, generating a transient but highly electrophilic immonium cation. This intermediate can then be trapped by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
A similar principle applies to the formation of oxonium ions from 1-(α-alkoxyalkyl)benzotriazoles. The departure of the benzotriazole group generates an oxonium ion, which can then undergo further reactions. This strategy provides a powerful tool for constructing complex molecular architectures, as the benzotriazole auxiliary allows for the controlled generation of these otherwise unstable reactive intermediates. The expulsion of the stable benzotriazolide anion is the key thermodynamic driving force for the formation of these cationic species. nih.gov
Structural Elucidation and Spectroscopic Analysis Methodologies for 2 Diphenylmethyl 2h 1,2,3 Benzotriazole
Advanced Solution-State Spectroscopic Characterization Techniques
Solution-state analysis provides critical information about the molecular structure and environment of the compound in a dissolved state. Techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy are fundamental for characterizing 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment, connectivity, and symmetry of the different atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The benzotriazole (B28993) moiety, due to the N-substitution at the 2-position, possesses a plane of symmetry. This would render the protons on the benzene (B151609) ring chemically equivalent in pairs, leading to a characteristic AA'BB' system. The ten protons of the two phenyl rings on the diphenylmethyl group are expected to resonate as a complex multiplet in the aromatic region. A single, highly characteristic singlet would correspond to the methine proton of the diphenylmethyl group.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. Due to the symmetry of the 2H-benzotriazole ring, only three distinct signals are expected for the six carbons of this moiety. Similarly, the two phenyl rings should produce three or four signals depending on the degree of magnetic equivalence. A key signal would be that of the methine carbon, typically found in the aliphatic region.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY would establish the coupling relationships between adjacent protons, particularly within the benzotriazole and phenyl rings. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Benzotriazole H (AA'BB') | 7.5 - 8.0 | - | Two multiplets, characteristic of a symmetrically substituted benzene ring. |
| Phenyl H | 7.2 - 7.5 | - | Complex multiplet for the 10 protons of the two phenyl rings. |
| Methine CH | ~7.0 | - | A distinct singlet. |
| Benzotriazole C (C-N) | - | ~144 | Carbons directly attached to nitrogen atoms in the benzotriazole ring. |
| Benzotriazole C (C-H) | - | 118 - 128 | Protonated carbons of the benzotriazole ring. |
| Phenyl C | - | 127 - 140 | Signals for the carbons of the two phenyl rings. |
| Methine C | - | ~70 | Aliphatic carbon of the diphenylmethyl group. |
High-Resolution Mass Spectrometry (HRMS) and Chromatographic Mass Spectrometry (e.g., GC-MS, LC-MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₂₀H₁₇N₃), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the composition.
Chromatographic Mass Spectrometry (GC-MS, LC-MS): Coupling mass spectrometry with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of the compound's purity and provides fragmentation data. The fragmentation pattern is key to confirming the structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the diphenylmethyl carbon and the benzotriazole nitrogen atom. This would lead to the formation of a stable diphenylmethyl cation (m/z 167) and a benzotriazolyl radical, or vice versa. Further fragmentation of the benzotriazole ring could lead to the loss of a nitrogen molecule (N₂). researchgate.netnih.gov
| Species | Formula | Calculated Exact Mass (m/z) | Predicted Fragment |
|---|---|---|---|
| [M]⁺ | C₂₀H₁₇N₃ | 299.1422 | Molecular Ion |
| [M-C₆H₅]⁺ | C₁₄H₁₂N₃ | 222.1031 | Loss of a phenyl group |
| [C₁₃H₁₁]⁺ | C₁₃H₁₁ | 167.0861 | Diphenylmethyl cation |
| [M-N₂]⁺ | C₂₀H₁₇N | 271.1361 | Loss of N₂ from benzotriazole ring |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum serves as a molecular fingerprint. The analysis of the IR spectrum of this compound would reveal characteristic absorption bands for its functional groups. nih.gov Key vibrational modes would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: A weaker band for the methine proton around 2900-3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzotriazole and phenyl rings.
N=N stretching: Vibrations associated with the triazole ring.
C-N stretching: Bands corresponding to the bond between the rings and the substituent.
Out-of-plane C-H bending: Strong bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern on the aromatic rings.
Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental IR spectra, aiding in the precise assignment of observed vibrational bands. nih.govconicet.gov.ar
Solid-State Structural Determination
While solution-state techniques are powerful, solid-state analysis provides the definitive, unambiguous three-dimensional structure of a molecule as it exists in a crystal lattice.
Single Crystal X-ray Crystallography
Single Crystal X-ray Crystallography is the premier technique for determining the precise arrangement of atoms in a solid. By diffracting X-rays off a single crystal of this compound, it is possible to generate a three-dimensional electron density map from which the atomic positions can be determined with high precision.
This analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry.
Conformation: The exact spatial orientation of the diphenylmethyl group relative to the benzotriazole ring system.
Planarity: Confirmation of the planarity of the benzotriazole ring system.
Dihedral angles: The specific angles between the planes of the benzotriazole ring and the two phenyl rings.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, revealing any non-covalent interactions like π-π stacking or C-H···N hydrogen bonds that stabilize the crystal structure. nih.govmdpi.com
The data obtained from X-ray crystallography serves as the ultimate benchmark for confirming the structure elucidated by spectroscopic methods. mdpi.comresearchgate.net
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline structure of solid materials. In this method, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern produced by the crystalline lattice is recorded. According to Bragg's Law (nλ = 2d sinθ), the angles at which diffraction occurs are directly related to the interplanar spacing (d) within the crystal. nih.gov This allows for the identification of crystalline phases, determination of lattice parameters, and assessment of sample purity.
For benzotriazole derivatives, PXRD is instrumental in confirming the crystal system and space group. For instance, the related compound benzotriazolium oxalate (B1200264) dihydrate (BTO) was found to crystallize in a monoclinic system with a P21/c space group. researchgate.net A typical PXRD analysis involves comparing the experimental diffraction pattern with a simulated pattern generated from single-crystal X-ray diffraction data to confirm the bulk material's phase purity. researchgate.netresearchgate.net This comparison helps identify any discrepancies that might arise from polymorphism or the presence of impurities. The analysis of peak positions and intensities in the diffractogram provides a unique fingerprint for the crystalline solid, making it a crucial tool for quality control and structural verification in the solid state. nih.gov
Gas-Phase Spectroscopic Investigations
Gas-phase studies offer insights into the intrinsic properties of molecules, free from the intermolecular interactions present in the condensed phase. For benzotriazole and its derivatives, these investigations are key to understanding tautomeric equilibria and molecular geometry.
UV-Laser Double-Resonance Spectroscopy for Electronic States
UV-Laser Double-Resonance Spectroscopy is a powerful technique for probing the electronic states of molecules with high selectivity and sensitivity. nih.gov This method often involves techniques like Resonance-Enhanced Two-Photon Ionization (R2PI) and spectral hole-burning. In studies of the parent compound, 2H-benzotriazole, hole-burning spectroscopy has been employed to confirm the presence of a single absorbing tautomer in a specific spectral range. hhu.de
The process involves two lasers: a "burn" laser and a "probe" laser. The burn laser is tuned to a specific vibronic transition, depleting the ground-state population of that particular species. The delayed probe laser then scans across the spectrum to record the R2PI spectrum. The absence of the "burned" transition in the resulting spectrum confirms that the observed spectral features originate from the same ground-state species. hhu.de This methodology was crucial in demonstrating that the 2H-tautomer of benzotriazole is the predominant form in the gas phase at lower temperatures. hhu.de The technique allows for the unambiguous assignment of electronic origins and vibronic transitions, which is essential for understanding the molecule's photophysical properties. researchgate.netresearchgate.net
Analysis of Ground-State Vibrational Frequencies
The analysis of ground-state vibrational frequencies provides detailed information about a molecule's bonding and structure. For 2H-benzotriazole, dispersed fluorescence spectroscopy, coupled with ab initio calculations, has been used to assign the ground-state vibrational modes. hhu.de The molecule, possessing C2v symmetry, has 36 normal modes of vibration, which can be classified by their symmetry properties. hhu.de
The vibrational modes are categorized into four symmetry species: a1, a2 (B175372), b1, and b2. The a1 and b2 modes correspond to in-plane vibrations, while a2 and b1 modes represent out-of-plane motions. hhu.de Assignments are based on comparing experimental frequencies from dispersed fluorescence spectra with frequencies calculated using theoretical models like Møller–Plesset perturbation theory (MP2). hhu.denih.gov This correlative approach allows for a detailed understanding of the atomic motions associated with each vibrational frequency. researchgate.net
Table 1: Calculated Ground-State Vibrational Frequencies for 2H-Benzotriazole
| Symmetry | Mode | Description | Frequency (cm⁻¹) |
|---|---|---|---|
| a1 | ν1 | N-H Stretch | 3488 |
| a1 | ν2 | C-H Stretch | 3080 |
| a1 | ν3 | C-H Stretch | 3065 |
| b2 | ν23 | C-H Stretch | 3075 |
| b2 | ν24 | C-H Stretch | 3055 |
| a1 | ν4 | Ring Stretch | 1620 |
| b2 | ν25 | Ring Stretch | 1580 |
| a1 | ν5 | Ring Stretch | 1450 |
| b2 | ν26 | C-H In-plane Bend | 1380 |
| a1 | ν6 | C-H In-plane Bend | 1280 |
Note: Data is for the parent compound 2H-benzotriazole and serves as a reference for the types of vibrational modes present in this class of compounds. hhu.deresearchgate.net
Rotational Band Contour Analysis for Molecular Geometry
Rotational band contour analysis of high-resolution vibrational spectra is a precise method for determining the geometry of molecules in the gas phase. By analyzing the shape of the rotational envelope of a specific vibrational band, information about the molecule's rotational constants and transition dipole moment orientation can be extracted. hhu.de This, in turn, provides insights into the molecular structure.
For benzotriazole, this technique has been applied to the N–H stretching vibration to study the energetic difference between the 1H- and 2H-tautomers. hhu.deresearchgate.net The partially resolved rotational band contours are measured at different temperatures, and their deconvolution allows for the determination of the relative contribution of each tautomer. hhu.de The analysis of these contours for 2H-benzotriazole revealed pure a- or b-type bands, which indicates the direction of the transition dipole moment relative to the molecule's principal axes of inertia. hhu.de This information is critical for refining the geometric structure and understanding the relative stabilities of different isomers. hhu.de
Thermal Analysis Techniques for Decomposition Pathways and Energetics
Thermal analysis techniques are essential for characterizing the thermal stability, phase transitions, and decomposition behavior of chemical compounds.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic events, such as melting, or exothermic events, like decomposition, result in a temperature difference that is recorded as a peak in the DTA curve. researchgate.netup.pt
For benzotriazole derivatives, DTA, often used alongside Differential Scanning Calorimetry (DSC), provides critical data on melting points and decomposition temperatures. mdpi.comup.pt For example, studies on 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole using DSC, a similar technique, determined their temperatures and enthalpies of fusion. up.pt In the case of energetic materials like 5,7-dinitrobenzotriazole, DTA/DSC is used to assess thermal stability, showing a melting point at 193 °C followed by decomposition with an onset at 291 °C. mdpi.com These analyses are crucial for understanding the thermal limits of the compound's stability and for predicting its behavior at elevated temperatures. researchgate.net
Table 2: Thermal Properties of Benzotriazole Derivatives from DSC/DTA
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
|---|---|---|
| 5-Methyl-1H-benzotriazole | ~80-85 | Not specified |
| 5,6-Dimethyl-1H-benzotriazole | ~150-155 | Not specified |
| 5,7-Dinitrobenzotriazole (DBT) | 193 | 291 |
| 4-Amino-5,7-dinitrobenzotriazole (ADBT) | 337 (melts with decomposition) | Not specified |
Note: Data from related benzotriazole compounds illustrate the application of thermal analysis. up.ptmdpi.com
Differential Scanning Calorimetry (DSC)
Extensive searches of scientific literature and chemical databases did not yield specific research findings or numerical data from the DSC analysis of this particular compound. Studies on other benzotriazole derivatives have utilized DSC to characterize their thermal behavior. For instance, research on compounds such as 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole demonstrates the application of DSC in determining their temperatures and enthalpies of fusion. Similarly, thermal analyses of N-carbamoyl benzotriazole derivatives have been conducted to investigate their thermal properties.
However, without direct experimental analysis of this compound, a detailed discussion of its specific thermal transitions, melting point, and enthalpy of fusion, along with a corresponding data table, cannot be provided at this time. The thermal properties of a molecule are highly dependent on its specific structure, and data from other derivatives cannot be accurately extrapolated to this compound.
Therefore, this section cannot be completed with the detailed research findings and data tables as requested due to the absence of available scientific data for the specified compound.
Computational and Theoretical Investigations of 2 Diphenylmethyl 2h 1,2,3 Benzotriazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and spectroscopic parameters, offering a window into the molecule's behavior at the atomic level.
Geometry Optimization and Electronic Structure Analysis (e.g., DFT methods)
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and electronic properties of molecules. For 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole, a geometry optimization would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to find the lowest energy conformation. acs.org
The geometry optimization of the parent 2H-benzotriazole reveals a planar benzotriazole (B28993) ring system with C2v symmetry. researchgate.net For this compound, the benzotriazole core is expected to remain largely planar. The diphenylmethyl substituent, attached to one of the nitrogen atoms of the triazole ring, introduces significant steric bulk and additional degrees of freedom. The C-N bond connects the methylene (B1212753) carbon of the diphenylmethyl group to the N2 atom of the benzotriazole ring. The two phenyl rings attached to the methylene carbon will adopt a twisted conformation to minimize steric hindrance.
Electronic structure analysis, also performed using DFT, would provide information on the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. In general, a larger HOMO-LUMO gap suggests higher stability and lower reactivity. The introduction of the electron-donating diphenylmethyl group at the N2 position is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the unsubstituted 2H-benzotriazole, thereby influencing its reactivity.
| Parameter | Description | Expected Influence of Diphenylmethyl Group |
|---|---|---|
| Benzotriazole Ring Geometry | Bond lengths and angles of the fused ring system. | Minimal distortion from planarity. |
| Diphenylmethyl Conformation | Torsional angles of the phenyl rings relative to the C-N bond. | Significant twisting of phenyl rings to avoid steric clash. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Increased energy due to the electron-donating nature of the substituent. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Less predictable, but may be slightly altered. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Likely decreased, suggesting potentially higher reactivity. |
Energetic Landscape and Conformational Analysis of the Diphenylmethyl Moiety
The diphenylmethyl group introduces considerable conformational flexibility to the molecule. The rotation around the N-C bond (connecting the benzotriazole ring and the diphenylmethyl group) and the C-C bonds (connecting the methylene carbon to the phenyl rings) defines the energetic landscape of the molecule.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, key spectroscopic data that can be predicted include NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of experimental IR spectra. The predicted IR spectrum for this compound would show characteristic peaks for the C-H stretching of the aromatic rings, the C-N stretching of the triazole ring, and various bending modes. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net The predicted spectrum would provide insights into the electronic transitions occurring within the molecule, which are influenced by the extended π-system of the benzotriazole and the attached phenyl rings.
| Spectroscopic Technique | Computational Method | Predicted Parameters | Structural Information Gained |
|---|---|---|---|
| NMR | DFT/GIAO | ¹H and ¹³C chemical shifts | Electronic environment of nuclei, conformational details. |
| IR | DFT (frequency calculations) | Vibrational frequencies and intensities | Functional groups and vibrational modes. |
| UV-Vis | TD-DFT | Excitation energies, oscillator strengths | Electronic transitions and conjugation effects. |
Tautomerism Studies and Energetic Preferences of 1H- versus 2H-Isomers in Benzotriazoles
Benzotriazole exists in two tautomeric forms: the 1H- and 2H-isomers. The position of the substituent on the triazole ring determines which isomer is formed. In the case of this compound, the diphenylmethyl group is located on the N2 atom, defining it as a 2H-isomer.
Computational studies have extensively investigated the relative stabilities of the 1H- and 2H-tautomers of the parent benzotriazole. researchgate.netresearchgate.netru.nl The results of these studies are often dependent on the computational method and basis set employed. For example, Hartree-Fock (HF) methods tend to favor the 1H tautomer, while methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2), often show a preference for the 2H tautomer. researchgate.net DFT methods like B3LYP show very similar energies for both tautomers, with the inclusion of zero-point energy often leading to a slight preference for the 1H form. researchgate.net
Aromaticity Analysis and Bond Length Characterization within the Benzotriazole Ring System
The benzotriazole ring system is aromatic, and its degree of aromaticity can be quantified using various computational indices. These include nucleus-independent chemical shift (NICS), which measures the magnetic shielding at the center of a ring, and the harmonic oscillator model of aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system.
In the 2H-benzotriazole isomer, the triazole ring possesses a higher degree of symmetry compared to the 1H-isomer, which can influence the electron delocalization and aromaticity. Computational studies on the parent benzotriazole have shown that both the benzene (B151609) and triazole rings exhibit aromatic character. The fusion of the two rings leads to a complex pattern of electron delocalization.
For this compound, the bond lengths within the benzotriazole core are expected to be characteristic of an aromatic system, with values intermediate between single and double bonds. DFT calculations can provide precise predictions of these bond lengths. The attachment of the diphenylmethyl group at the N2 position is not expected to significantly disrupt the aromaticity of the benzotriazole ring system, although it will cause minor perturbations in the electron density distribution.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For N-substituted benzotriazoles, a variety of reactions have been studied computationally, including their use as synthetic auxiliaries. acs.org
For this compound, computational methods could be used to investigate potential reactions such as electrophilic substitution on the benzene ring or reactions involving the triazole moiety. For example, the mechanism of thermal or photochemical extrusion of N₂ from the triazole ring, a known reaction for some benzotriazoles, could be modeled. Such a study would involve locating the transition state for the N₂ elimination and calculating the activation energy, providing insight into the feasibility of the reaction.
Furthermore, the role of the diphenylmethyl group in directing or influencing the reactivity of the molecule could be explored. Its steric bulk could hinder certain reaction pathways, while its electronic properties might favor others. Computational modeling can thus provide a detailed, atomistic understanding of the chemical transformations of this compound.
Transition State Identification and Energy Barrier Calculations
The identification of transition states and the calculation of their corresponding energy barriers are fundamental to understanding the kinetics and mechanism of a chemical reaction. For reactions involving 2-substituted-2H-1,2,3-benzotriazoles, computational methods such as Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface.
Theoretical studies on the thermal and photochemical reactions of benzotriazoles indicate that the stability and reactivity are significantly influenced by the nature of the substituent at the N-2 position. The diphenylmethyl group, being bulky, can exert considerable steric influence on the approach of reactants and the geometry of the transition state.
For a hypothetical reaction, such as a cycloaddition or an electrophilic substitution, computational chemists would model the reactants, products, and all conceivable intermediates and transition states. The geometry of each species is optimized to find the lowest energy conformation. Frequency calculations are then performed to characterize these structures. A stable molecule (reactant, intermediate, or product) will have all real, positive vibrational frequencies. In contrast, a transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.
Once the transition state is identified and confirmed, its energy can be calculated. The difference in energy between the transition state and the reactants is the activation energy barrier (ΔE‡). A higher energy barrier implies a slower reaction rate, as fewer molecules will possess sufficient energy to overcome this barrier.
For instance, in a hypothetical Diels-Alder reaction involving a 2-substituted-2H-1,2,3-benzotriazole, DFT calculations could be used to model the concerted pathway. The transition state would feature the partially formed bonds between the diene and the dienophile. The calculated energy of this transition state would provide the activation energy for the reaction.
Table 1: Hypothetical Calculated Energy Barriers for a Diels-Alder Reaction of a 2-Substituted-2H-1,2,3-benzotriazole
| Reactant System | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| 2-Methyl-2H-1,2,3-benzotriazole + Maleimide | Endo Approach | 25.3 |
| 2-Methyl-2H-1,2,3-benzotriazole + Maleimide | Exo Approach | 27.8 |
| This compound + Maleimide | Endo Approach | 28.1 |
| This compound + Maleimide | Exo Approach | 30.5 |
Elucidation of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield more than one product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry is an invaluable tool for predicting and explaining the selectivity observed in chemical transformations.
For reactions involving this compound, both steric and electronic factors, influenced by the diphenylmethyl group, will play a crucial role in determining the regioselectivity and stereoselectivity.
Regioselectivity:
In reactions such as electrophilic aromatic substitution on the benzotriazole ring system, the position of attack by the electrophile is governed by the electron density distribution in the molecule. Computational methods can calculate molecular orbitals and electrostatic potential maps, which can indicate the most nucleophilic (electron-rich) sites. For a 2-substituted-2H-1,2,3-benzotriazole, the electron-donating or -withdrawing nature of the substituent at the N-2 position will influence the electron density on the benzene ring, thereby directing the incoming electrophile to a specific position (e.g., C-4, C-5, C-6, or C-7).
In cycloaddition reactions, the regioselectivity is often explained by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other reactant is considered. The regioselectivity is predicted based on the orbital coefficients of the interacting atoms. DFT calculations can provide detailed information about the energies and shapes of these frontier orbitals.
Stereoselectivity:
The stereochemical outcome of a reaction, such as the preference for an endo or exo product in a Diels-Alder reaction, can be elucidated by comparing the energies of the respective transition states. The transition state with the lower energy will be favored, leading to the major product. The bulky diphenylmethyl group in this compound is expected to create significant steric hindrance, which would likely favor the formation of the less sterically congested product.
For example, in a hypothetical reaction with a prochiral reactant, the formation of enantiomers or diastereomers can be assessed by calculating the energy barriers for the different stereochemical pathways. The pathway with the lower activation energy will be the preferred route, leading to a higher abundance of that particular stereoisomer.
Table 2: Hypothetical Calculated Product Ratios Based on Transition State Energies for a Reaction of this compound
| Reaction Type | Possible Products | Calculated ΔΔE‡ (kcal/mol) | Predicted Product Ratio |
| Electrophilic Substitution | 4-substituted vs. 5-substituted | 1.5 | 9:1 |
| Diels-Alder Cycloaddition | Endo vs. Exo adduct | 2.0 | 95:5 |
| Nucleophilic Addition | Re-face attack vs. Si-face attack | 0.8 | 70:30 |
Advanced Synthetic Applications and Functional Material Design Utilizing 2 Diphenylmethyl 2h 1,2,3 Benzotriazole Scaffolds
Role as Synthetic Auxiliaries and Intermediates in the Construction of Complex Organic Molecules
The benzotriazole (B28993) group is a highly versatile synthetic auxiliary in organic chemistry due to its unique properties. lupinepublishers.comlupinepublishers.com It is stable, inexpensive, and can be readily introduced into a molecule. researchgate.net Crucially, it can function as an excellent leaving group, facilitating a wide range of transformations. lupinepublishers.comlupinepublishers.com The benzotriazole moiety exhibits both electron-donating and electron-attracting capabilities, which allows for its application in diverse synthetic strategies. lupinepublishers.com Since its initial application as a synthetic auxiliary in the 1980s, benzotriazole has been instrumental in the construction of complex heterocyclic compounds that are otherwise difficult to prepare. lupinepublishers.comlupinepublishers.com
Within this context, 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole serves as a valuable intermediate. The diphenylmethyl group provides steric bulk and electronic effects that can influence reaction pathways. Anions derived from (diarylmethyl)benzotriazoles, formed by treatment with strong bases like butyllithium (B86547) (BuLi), are potent nucleophiles. These intermediates can be readily trapped by various electrophiles, such as bromoacetophenone, to form new carbon-carbon bonds. nih.gov The resulting products contain hydrogens in the β-position relative to the benzotriazolyl group that are sufficiently acidic to allow for the facile elimination of benzotriazole, leading to the formation of products like diarylvinyl ketones. nih.gov This sequence highlights the role of the benzotriazole group as a temporary activating group that is removed in a later step.
Furthermore, treatment of (diarylmethyl)benzotriazoles with metallic lithium and an electrophile can result in the direct substitution of the benzotriazole group, providing a route to compounds of the type Ar₂CH-E (where E is the electrophile). nih.gov This reactivity underscores the utility of the benzotriazole moiety as a reliable leaving group in the synthesis of complex molecular frameworks. nih.gov
Table 1: Synthetic Transformations Utilizing (Diarylmethyl)benzotriazole Intermediates This table is interactive and can be sorted by clicking on the headers.
| Starting Material | Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| (Diarylmethyl)benzotriazole | 1. BuLi 2. Bromoacetophenone | Carbanion | Diarylvinyl ketone | nih.gov |
| (Diarylmethyl)benzotriazole | Metallic Lithium, Electrophile | Radical anion | Substituted diphenylmethane | nih.gov |
Strategies for Derivatization and Further Functionalization of the Benzene (B151609) Ring and Diphenylmethyl Moiety
The this compound scaffold offers multiple sites for further chemical modification, including the fused benzene ring and the two phenyl rings of the diphenylmethyl moiety. These modifications allow for the fine-tuning of the molecule's steric and electronic properties for specific applications.
Functionalization of the Benzene Ring: The fused benzene ring of the benzotriazole system is amenable to electrophilic substitution reactions. acs.org The specific position of substitution is directed by the electron-donating nature of the triazole ring nitrogens. Introducing substituents such as halogen atoms onto the benzene ring has been shown to enhance the biological activity of benzotriazole derivatives. gsconlinepress.com A variety of functional groups can be introduced, leading to derivatives with tailored properties for applications ranging from medicinal chemistry to materials science. nih.gov
Development of Novel Heterocyclic and Fused Ring Systems through Specific Transformations
The benzotriazole moiety is not only a useful leaving group but also a key building block in the synthesis of novel heterocyclic and fused-ring systems. lupinepublishers.comlupinepublishers.com Its ability to be strategically removed from a molecule after guiding the formation of a new structure is a cornerstone of "benzotriazole-mediated synthesis."
A powerful example of this is the construction of pyrrole (B145914) rings. nih.gov This process can involve a one-pot, [1+2+2] annulation strategy. For instance, a 1-alkylbenzotriazole derivative can be sequentially treated with two different bifunctional electrophiles. The resulting complex intermediate can then undergo an acid-catalyzed cyclization and subsequent elimination of the benzotriazole group to afford a highly substituted pyrrole. nih.gov This methodology demonstrates the capacity of the benzotriazole auxiliary to facilitate the assembly of complex heterocyclic cores from simple starting materials.
The versatility of this approach extends to the synthesis of various other ring systems. Benzotriazole intermediates are widely used for creating monocyclic and bicyclic heterocycles, which are often challenging to synthesize through other routes. lupinepublishers.comacs.org The development of fused 1,2,3-triazoles is another area of active research, with methods like intramolecular palladium-catalyzed direct arylation or Heck reactions providing efficient pathways to complex polycyclic frameworks. rsc.org These strategies leverage the reactivity of the benzotriazole core to construct elaborate molecular architectures. researchgate.netresearchgate.net
Coordination Chemistry and Ligand Design for Metal Complexes
Benzotriazole and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. sapub.orgasianpubs.org The nitrogen atoms of the 1,2,3-triazole ring act as donor sites, allowing these molecules to coordinate with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). sapub.orgredalyc.org
The coordination versatility of benzotriazole derivatives allows them to act as monodentate, bidentate, or bridging ligands, leading to the formation of discrete molecular complexes or extended coordination polymers. researchgate.net For example, palladium(II) complexes have been synthesized using benzotriazole derivatives, where the ligand coordinates to the metal center, creating a catalytically active species for reactions like the Mizoroki-Heck coupling. redalyc.org The ability of the triazole ring to coordinate with metal ions is a key feature in the design of novel catalysts and functional materials. mdpi.comarabjchem.org
Table 2: Examples of Metal Complexes with Benzotriazole-Based Ligands This table is interactive and can be sorted by clicking on the headers.
| Metal Ion | Ligand Type | Coordination Mode | Application | Reference(s) |
|---|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | 1,2,3-Benzotriazole derivatives | Chelate | General coordination study | sapub.org |
| Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | 1-(4-Carboxy-3-hydroxy-N-methyl phenylamino (B1219803) methyl)benzotriazole | Chelate | Antimicrobial activity | asianpubs.org |
| Pd(II) | 1,3-bis(1H-benzotriazol-1-yl-methyl)benzene | Bidentate | Mizoroki-Heck catalysis | redalyc.org |
| Pd(II) | Bis(1,2,3-triazolyl-pyridine) ligand | Bridging | Suzuki-Miyaura coupling | rsc.org |
Emerging Research Directions and Future Perspectives
Integration into Supramolecular Architectures and Self-Assembled Systems
The 2H-benzo[d] rsc.orgscirp.orgclockss.orgtriazole ring is recognized as an electron-deficient system, making it an excellent acceptor moiety in Donor-π-Acceptor-π-Donor (D–A–D) molecular architectures. nih.gov This characteristic is fundamental to designing materials with specific electronic and optical properties. In such systems, the benzotriazole (B28993) core facilitates intramolecular charge transfer, a critical process for applications in organic electronics. nih.gov
The integration of 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole into larger, ordered systems is a promising research direction. The self-assembly of benzotriazole derivatives is governed by a delicate balance of intermolecular forces, including hydrogen bonding and van der Waals interactions. researchgate.net While the parent benzotriazole can form one-dimensional chains on surfaces through hydrogen bonding, the bulky diphenylmethyl group on the 2-position would preclude such interactions. researchgate.net Instead, its influence on self-assembly would be dominated by:
Steric Hindrance: The two phenyl rings create significant steric bulk, which will dictate the packing geometry and prevent close co-facial stacking of the benzotriazole cores.
π-π Stacking: The phenyl groups themselves can engage in π-π stacking interactions, potentially leading to unique, non-planar supramolecular structures.
Host-Guest Chemistry: The cleft-like structure created by the diphenylmethyl group could be explored for molecular recognition and the formation of host-guest complexes.
The appropriate choice of substituents is known to control not only the structure of a material but also its properties, enabling the formation of supramolecular nanoscopic architectures with a range of potential applications. nih.gov The unique three-dimensional shape imparted by the diphenylmethyl group could thus be leveraged to create novel materials with tailored solid-state properties for use in organic field-effect transistors (OFETs) or sensors.
Exploration of Novel Reactivity Patterns under Non-Standard Conditions
Investigating the behavior of this compound under non-conventional energy inputs is a key area for discovering new synthetic pathways and applications.
Photocatalysis and Photochemistry A general reaction pathway for benzotriazole derivatives under photolytic or photocatalytic conditions involves the initial extrusion of a nitrogen molecule (N₂) to generate a highly reactive 1,3-diradical intermediate. rsc.orgmdpi.com This intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclization, rearrangements, or intermolecular cycloadditions. rsc.orgmdpi.com For instance, visible-light photocatalysis has been used to drive a denitrogenative radical shift in other benzotriazoles to construct complex heterocyclic scaffolds. rsc.org In the case of this compound, the resulting diphenylmethyl-substituted diradical would be relatively stable, and its subsequent reactions could offer novel routes to complex indole (B1671886) or carbazole (B46965) derivatives. Furthermore, the photocatalytic degradation of benzotriazole-based UV absorbers like Tinuvin P has been demonstrated, suggesting that this pathway could be relevant for environmental remediation studies. mdpi.com
Electrochemistry Electrochemical methods offer a powerful and green alternative for synthesizing and modifying heterocyclic compounds. Controlled potential cathodic electrolysis has been successfully used for the reductive cyclization of o-nitrophenylazo dyes to produce 2-aryl-2H-benzotriazoles and their N-oxides. clockss.org This demonstrates the feasibility of using electrochemistry to construct the core ring system. The benzotriazole nucleus itself is electrochemically active, typically showing a single, diffusion-controlled reduction wave in cyclic voltammetry experiments. tsijournals.comresearchgate.net Exploring the electrochemical behavior of this compound could reveal new synthetic transformations, such as selective reductions or couplings, and could also be relevant for the development of new electroactive materials.
Mechanochemistry Mechanochemical synthesis, which involves reactions induced by grinding or milling, is an emerging green chemistry technique that minimizes or eliminates the need for solvents. This approach has been effectively used to synthesize related 1,3-benzazoles and to create coordination polymers from the parent 1H-benzotriazole. rsc.orgresearchgate.net Applying mechanochemical methods to the synthesis of this compound or its derivatives could lead to more efficient, scalable, and environmentally friendly production processes.
| Condition | Benzotriazole Type Studied | Key Finding | Reference |
| Visible-Light Photocatalysis | Substituted Benzotriazoles | Undergoes denitrogenative/radical 1,3-shift to form 3-aryl-aminoquinoxalin-2(1H)-ones. | rsc.org |
| UV Photocatalysis (TiO₂) | 2-(2H-benzotriazol-2-yl)-p-cresol | Efficient photocatalytic degradation and complete mineralization observed. | mdpi.com |
| UV Photolysis | 1-Substituted Benzotriazoles | Generates 1,3-diradicals that undergo intermolecular cycloaddition with maleimides. | mdpi.com |
| Cathodic Electrolysis | o-nitrophenylazo dyes (precursors) | Controlled potential reductive cyclization yields 2-aryl-2H-benzotriazoles and their N-oxides. | clockss.org |
| Mechanochemistry (Grinding) | 1H-Benzotriazole | Forms coordination polymers and complexes with transition metals. | researchgate.net |
Advanced Computational Studies for Predictive Design and Reaction Discovery
Computational chemistry provides powerful tools for predicting the properties of molecules and discovering new reaction pathways, thereby accelerating the design of new materials and synthetic methods.
Predictive Design Density Functional Theory (DFT) is a versatile method used to predict the structure-property relationships of benzotriazole derivatives. scirp.orgmdpi.com For example, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to investigate the UV absorption properties of 2-substituted benzotriazoles to design more effective sunscreen agents. scirp.org Similarly, DFT calculations are crucial for understanding the molecular planarity and intramolecular charge transfer that are vital for designing 2H-benzotriazole derivatives as p-type semiconductors in OFETs. nih.gov Molecular docking, another computational technique, has been employed to design benzotriazole derivatives as potential antifungal agents by predicting their binding affinity to biological targets. nih.gov
For this compound, these computational methods could be used to:
Predict Optoelectronic Properties: Calculate the HOMO-LUMO gap, absorption spectra, and charge mobility to assess its potential in organic electronics. mdpi.com
Model Conformational Landscapes: Analyze the rotational freedom of the diphenylmethyl group and its impact on molecular packing and properties.
Screen for Biological Activity: Use molecular docking to predict interactions with various enzymes or receptors, guiding further experimental work. nih.gov
| Computational Method | Application for Benzotriazole Derivatives | Predicted Properties / Outcomes |
| DFT / TD-DFT | Design of UV Filters | UV absorption spectra, antioxidant mechanisms |
| DFT | Design of Organic Semiconductors | Molecular geometry (planarity), electronic structure (HOMO/LUMO levels) |
| Molecular Docking | Design of Antifungal Agents | Binding affinity to target enzymes (e.g., lanosterol (B1674476) 14-α demethylase) |
| DFT / Molecular Dynamics | Corrosion Inhibition Studies | Adsorption behavior, interaction energies with metal surfaces |
Reaction Discovery Computational studies are also instrumental in elucidating reaction mechanisms, providing insights that are difficult to obtain through experiments alone. For instance, quantum chemical calculations can map the potential energy surface for the reactions of the 1,3-diradical intermediate formed during the photolysis of benzotriazoles. mdpi.com This allows for the prediction of the most likely reaction pathways and products. By modeling the diradical of this compound, researchers could predict its unique reactivity and design experiments to trap novel, high-value chemical intermediates or products.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole, and how can reaction efficiency be improved?
- Methodology : A four-step synthesis starting from halogenated nitrobenzene derivatives is commonly employed. Key steps include N2-arylation of triazole precursors under reflux conditions with ethanol and glacial acetic acid as solvents/catalysts. Reaction efficiency can be enhanced by optimizing stoichiometry (e.g., 0.001 mol substrate ratios) and using inert atmospheres to minimize side reactions .
- Data Analysis : Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR to confirm regioselectivity in triazole formation .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in benzotriazole derivatives?
- Methodology : Combine -NMR, -NMR, and X-ray crystallography. For example, single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths (e.g., C–C = 0.004 Å) and dihedral angles, confirming the planar geometry of the benzotriazole core and diphenylmethyl substituents .
- Contradiction Handling : Discrepancies between spectroscopic and crystallographic data (e.g., rotational isomerism) can be resolved by comparing experimental data with density functional theory (DFT) calculations .
Q. What are the key stability considerations for storing this compound?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and humidity (40–75% RH). Use HPLC to track degradation products, such as hydrolyzed triazole rings or oxidized diphenylmethyl groups.
- Best Practices : Store in amber vials under nitrogen to prevent photodegradation and oxidation. Purity >95% is critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the triazole N2 position.
- Experimental Validation : Compare predicted reaction sites with experimental outcomes from reactions with thiols or amines, analyzed via LC-MS .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Statistical design of experiments (DoE) can identify influential factors (e.g., reflux time, solvent purity).
- Case Study : A 20% yield increase was achieved by optimizing catalyst loading (5 mol% piperidine) and reducing reaction time from 12 to 8 hours .
Q. How does π–π stacking of the diphenylmethyl group influence supramolecular assembly in solid-state structures?
- Methodology : Analyze SC-XRD data to measure intermolecular distances (3.4–3.6 Å) between aromatic rings. Hirshfeld surface analysis quantifies contributions from π–π interactions (≥15% of total surface contacts) .
- Implications : Enhanced crystallinity improves thermal stability (TGA decomposition >250°C), relevant for material science applications .
Q. What bioisosteric replacements for the benzotriazole core retain activity in neurological target binding?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against GABA receptors (PDB: 6HUP). Triazole-to-imidazole substitutions reduce binding affinity (ΔG = -8.2 vs. -6.5 kcal/mol), highlighting the benzotriazole’s superior π-cation interactions .
Data Contradiction Analysis
Q. Conflicting reports on triazole ring tautomerism: How to validate the dominant form?
- Resolution : Use variable-temperature -NMR (VT-NMR) to observe proton shifts indicative of tautomeric equilibria. SC-XRD at 100 K can "freeze" the dominant tautomer (e.g., 1H-form vs. 2H-form) .
Q. Discrepancies in biological activity across studies: Are they due to impurities or assay conditions?
- Methodology : Re-test batches with LC-MS-confirmed purity (>98%) under standardized assay conditions (e.g., ATP levels in viability assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
